![molecular formula C7H7F3N2O B1412076 2-Amino-4-(trifluoromethyl)pyridine-3-methanol CAS No. 1228898-40-5](/img/structure/B1412076.png)
2-Amino-4-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Amino-4-(trifluoromethyl)pyridine-3-methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fourth position, and a hydroxymethyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)pyridine-3-methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures (around 130°C) for 24 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-Amino-4-(trifluoromethyl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-4-(trifluoromethyl)pyridine-3-methanol serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in the development of new materials and pharmaceuticals due to its ability to enhance the stability and lipophilicity of compounds.
Biology
Research has shown that this compound exhibits potential antimicrobial and anticancer properties. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the amino and hydroxymethyl groups enable it to interact effectively with various biological targets. Studies have indicated that derivatives of this compound can inhibit the growth of certain pathogens, including bacteria and fungi, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets allows researchers to investigate its efficacy as a therapeutic agent. The compound's unique properties may lead to the development of new treatments for diseases such as cancer or infections caused by resistant strains of bacteria.
Industry
This compound is also utilized in the development of agrochemicals . The structural characteristics that enhance its biological activity make it suitable for creating pesticides or herbicides with improved efficacy and reduced environmental impact.
Case Studies
- Antimicrobial Activity : A study focusing on similar pyridine derivatives demonstrated that modifications to the trifluoromethyl group significantly influenced antimicrobial potency against various pathogens, including Mycobacterium tuberculosis. This suggests that this compound could also exhibit similar effects .
- Anticancer Properties : Research has indicated that compounds containing trifluoromethyl groups can enhance the effectiveness of anticancer drugs by improving their pharmacokinetic profiles. Investigations into derivatives have shown promise in targeting cancer cell lines effectively .
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxymethyl groups can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
4-Amino-2-(trifluoromethyl)pyridine: Differently substituted, which can lead to variations in chemical properties and applications.
Uniqueness
2-Amino-4-(trifluoromethyl)pyridine-3-methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2-Amino-4-(trifluoromethyl)pyridine-3-methanol (CAS No. 1228898-40-5) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Functional Groups:
- Amino Group (-NH2) : Contributes to hydrogen bonding interactions with biological targets.
- Trifluoromethyl Group (-CF3) : Enhances lipophilicity and influences pharmacokinetic properties.
- Hydroxymethyl Group (-CH2OH) : Potentially involved in forming hydrogen bonds with proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, while the amino and hydroxymethyl groups facilitate interactions with target proteins. These interactions can modulate various biochemical pathways, influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, an MTT assay revealed that the compound inhibited the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study focusing on cancer cell lines, this compound showed promising results in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated by the activation of specific signaling pathways .
Case Studies
Study | Findings | Implications |
---|---|---|
In Vitro Antimicrobial Activity | Demonstrated inhibition of bacterial growth in several strains. | Potential development as an antimicrobial agent in pharmaceuticals. |
Anticancer Screening | Induced apoptosis in cancer cell lines; reduced cell viability significantly. | Possible candidate for further development in cancer therapies. |
Mechanistic Studies | Interaction with specific protein targets; modulation of signaling pathways observed. | Insights into drug design focusing on targeted therapies. |
Properties
IUPAC Name |
[2-amino-4-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-2-12-6(11)4(5)3-13/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJDRGXFTDZOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248765 | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228898-40-5 | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228898-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.